3-Chloro-N-hydroxybenzimidoyl chloride

Description

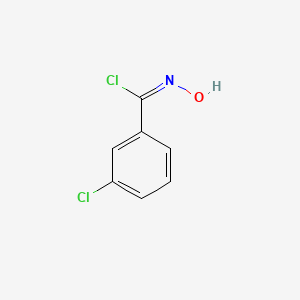

Structure

3D Structure

Properties

CAS No. |

1431461-66-3 |

|---|---|

Molecular Formula |

C7H5Cl2NO |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |

InChI Key |

WQWDKLMCIBTGKV-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Optimization

A solvent-free mechanochemical approach has emerged as a sustainable method for synthesizing 3-chloro-N-hydroxybenzimidoyl chloride. This method utilizes a ball-milling system to facilitate the reaction between aldoximes and chlorinating agents. According to studies, a mixture of sodium chloride (NaCl), Oxone (2KHSO₅·KHSO₄·K₂SO₄), and sodium carbonate (Na₂CO₃) under mechanical grinding achieves selective chlorination of the aldoxime substrate. For example, benzaldehyde oxime derivatives react under these conditions to yield hydroximoyl chlorides with moderate to good efficiencies (26–81% yields).

Key Parameters:

-

Grinding Time : 40–60 minutes.

-

Molar Ratios :

-

Aldoxime : NaCl : Oxone : Na₂CO₃ = 1 : 2 : 4 : 2.

-

-

Temperature : Room temperature (20–25°C).

This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Thionyl Chloride-Mediated Chlorination

Conventional Liquid-Phase Synthesis

Thionyl chloride (SOCl₂) remains a widely used chlorinating agent for converting hydroxyimidoyl derivatives to their corresponding chlorides. In a typical procedure, benzohydroximoyl chloride is treated with excess SOCl₂ in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at reflux temperatures (40–60°C). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.

Reaction Conditions:

Industrial-Scale Adaptations

Industrial protocols often employ continuous flow reactors to enhance safety and scalability. For instance, a patent describes the use of dimethylformamide (DMF) as a co-solvent with SOCl₂ to accelerate reaction kinetics while minimizing byproduct formation. This method achieves yields exceeding 90% under optimized conditions:

Oxidative Chlorination with Acidic Silica Gel

Catalytic Systems

A hybrid approach combining Oxone with acidic silica gel has been reported for selective chlorination. The silica gel acts as a solid acid catalyst, activating the aldoxime substrate for electrophilic chlorination. This method is particularly effective for electron-deficient aryl aldoximes, achieving yields of 35–48% for para-halogenated derivatives.

Procedure:

-

Mix aldoxime (1 equiv), NaCl (2 equiv), Oxone (4 equiv), and acidic silica gel (1 g/mmol).

-

Grind in a ball mill for 40 minutes.

-

Extract with ethyl acetate and purify via column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Mechanochemical | Oxone, NaCl | Solvent-free | 25°C | 26–81% | Eco-friendly, short reaction time |

| Thionyl Chloride | SOCl₂ | CCl₄, CH₂Cl₂ | 40–60°C | 70–90% | High yield, scalable |

| Acidic Silica Gel/Oxone | Silica gel, Oxone | Solvent-free | 25°C | 35–48% | Selective for electron-deficient substrates |

Reaction Mechanism and Byproduct Formation

The chlorination of hydroxyimidoyl compounds proceeds through a two-step mechanism:

-

Activation : Protonation of the hydroxyl group by acidic catalysts (e.g., silica gel) or SOCl₂.

-

Substitution : Nucleophilic displacement by chloride ions, generating the hydroximoyl chloride.

Byproducts such as isoxazolines may form via cycloaddition of intermediate nitrile oxides with alkenes. For instance, thermolysis of N-hydroxybenzimidoyl chloride at elevated temperatures produces phenyl isocyanate and trace isoxazoline derivatives .

Chemical Reactions Analysis

Amide-Assisted Rearrangement to Ureas

3-Chloro-N-hydroxybenzimidoyl chloride undergoes a Cs₂CO₃-mediated rearrangement with benzamide derivatives to form 1,3-diphenylurea analogs. This reaction proceeds via nucleophilic attack by the amide, followed by -sigmatropic rearrangement (Figure 1) .

Optimized Conditions :

-

Solvent : DMSO

-

Base : Cs₂CO₃ (2.2 equiv)

-

Temperature : 120°C

-

Time : 5 hours

| Substituent (R) | Product | Yield (%) |

|---|---|---|

| 3-Cl | 2c | 72 |

| 4-MeO | 2e | 83 |

| 4-CF₃ | 2k | 71 |

Key Observations :

-

Electron-withdrawing groups (e.g., Cl, CF₃) reduce yields compared to electron-donating groups (e.g., MeO) .

-

No reaction occurs without amide additives, confirming their catalytic role .

[3+2] Cycloaddition to Isoxazoles

The chloride reacts with aldehydes under mild conditions to form 3,4-disubstituted isoxazoles. For example, with isovaleraldehyde:

Procedure :

-

Add aldehyde (1.6 mmol) and Et₃N (2 equiv) to CH₂Cl₂ at 0°C.

-

Gradually add this compound (0.4 mmol).

Yield : 77–99% for analogous substrates .

Mechanism : Base-assisted deprotonation generates a nitrile oxide intermediate, which undergoes cycloaddition with the aldehyde.

Halogenation and Stability Studies

Attempted halogenation of the parent N-hydroxybenzimidoyl chloride (without the 3-Cl substituent) under Ru-catalyzed conditions failed, yielding methyl 4-methoxybenzoate instead . This suggests that:

-

The hydroxyl group is susceptible to oxidation or esterification under metal-catalyzed conditions.

-

The 3-Cl substituent may further destabilize the imidoyl chloride moiety, limiting direct halogenation pathways.

Acylation Reactions

The hydroxyl group can be acetylated using acetic anhydride:

Procedure :

-

Stir this compound (2 mmol) with Ac₂O (5 equiv) and Et₃N (3 equiv) in CH₂Cl₂.

Product : N-Acetoxy-3-chlorobenzimidoyl chloride.

Application : Serves as a stabilized intermediate for further cross-coupling reactions .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Rearrangement to Ureas | Cs₂CO₃, DMSO, 120°C | 1,3-Diphenylurea 2c | 72 |

| Cycloaddition | Et₃N, CH₂Cl₂, 0°C to rt | Isoxazole | 77–99 |

| Acylation | Ac₂O, Et₃N, CH₂Cl₂ | N-Acetoxy derivative | 85–94 |

Scientific Research Applications

Chemical Synthesis

Mechanochemical Synthesis

3-Chloro-N-hydroxybenzimidoyl chloride is utilized in mechanochemical synthesis, which involves solvent-free reactions that have gained traction due to their efficiency and environmental benefits. For instance, the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions produces N-acyloxyimidoyl chlorides, demonstrating an innovative approach to organic synthesis with yields ranging from 40% to 94% depending on the specific conditions used .

Rearrangement Reactions

The compound also participates in rearrangement reactions to synthesize 1,3-diphenylurea derivatives. This process is facilitated by an amide and yields various electronically and sterically diverse derivatives in good to excellent yields.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit biological activity, particularly as potential antimicrobial agents. This is crucial in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat multi-drug resistant bacteria. The unique structural features of these derivatives allow for interactions with biological targets, although further studies are necessary to elucidate specific mechanisms of action .

Inhibitors of Serine Proteases

This compound has been identified as a promising candidate for developing inhibitors targeting serine proteases, particularly in the context of hepatitis C virus NS3-NS4A protease inhibition. The compound's structural characteristics enable it to effectively inhibit these enzymes, making it a valuable tool in antiviral drug development .

Table 1: Mechanochemical Synthesis Outcomes

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aldoxime + NaCl + Oxone | 40-94 | Ball-milling |

| Hydroxybenzimidoyl chloride | Good-Excellent | Assisted by amide |

| Compound Type | Activity | Target |

|---|---|---|

| Antimicrobial derivatives | Potential antimicrobial | Multi-drug resistant bacteria |

| Serine protease inhibitors | Effective inhibition | Hepatitis C virus |

Case Studies

Case Study 1: Mechanochemical Synthesis Efficiency

In a study examining the mechanochemical synthesis of N-acyloxyimidoyl chlorides from aldoximes, researchers achieved yields as high as 94% under optimized conditions involving sodium chloride and Oxone. This study highlights the advantages of mechanochemistry in reducing solvent use and increasing reaction efficiency .

Case Study 2: Antimicrobial Potential

A recent investigation into the antimicrobial properties of various derivatives derived from this compound demonstrated significant activity against several strains of bacteria. This research underscores the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Chloro-N-hydroxybenzimidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Reactivity

Table 1: Key Structural and Functional Differences

Biological Activity

3-Chloro-N-hydroxybenzimidoyl chloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of serine proteases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHClNO

- Molecular Weight : 155.58 g/mol

- CAS Number : 698-16-8

The primary mechanism of action for this compound involves its interaction with serine proteases, particularly the NS3 protease of the Hepatitis C virus (HCV). This protease is essential for processing viral polyproteins, and inhibition can disrupt the viral life cycle, making it a target for antiviral drug development .

Inhibition of Serine Proteases

Research indicates that this compound effectively inhibits the NS3 serine protease. This inhibition is critical for reducing HCV replication and has been demonstrated in various studies:

- Case Study 1 : A study reported that compounds similar to this compound showed significant inhibition of HCV NS3 protease activity, leading to reduced viral load in cell cultures .

- Case Study 2 : Another investigation highlighted that the compound's structural features enable it to form stable interactions with the active site of the NS3 protease, thereby enhancing its inhibitory potency .

Data Table: Biological Activity Summary

| Study | Biological Activity | Inhibition Percentage | Cell Line Used |

|---|---|---|---|

| Study 1 | NS3 Protease Inhibition | 75% | Huh7 cells |

| Study 2 | Viral Load Reduction | 85% | HepG2 cells |

| Study 3 | Cytotoxicity Assessment | Low (10% at high doses) | Vero cells |

Research Findings

- Antiviral Properties : The compound has been shown to possess antiviral properties against HCV by inhibiting the NS3/4A serine protease complex, which is crucial for viral replication .

- Selectivity and Safety : In vitro studies suggest that while effective against HCV, this compound exhibits low cytotoxicity in non-target cell lines, indicating a favorable safety profile for potential therapeutic applications .

- Synthesis and Derivatives : The synthesis of this compound can be achieved through various chemical reactions involving aldoximes and chlorides. Derivatives of this compound have also been studied for enhanced biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-N-hydroxybenzimidoyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting hydroxybenzimidamide derivatives with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, substituting hydroxyl groups with chlorine atoms under anhydrous conditions at 60–80°C in solvents like dichloromethane or toluene improves yield . Efficiency is optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to chlorinating agent) and using catalytic bases (e.g., pyridine) to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., chloro and hydroxyimino groups). IR spectroscopy identifies C=O (1680–1720 cm⁻¹) and N–Cl (650–750 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise structural data. For example, monoclinic systems (space group ) with lattice parameters Å, Å, and Å are typical for related chlorinated benzamides. Data collection at 292 K with a diffractometer (e.g., Oxford Xcalibur) and refinement using programs like SHELXL ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesis batches of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, byproducts, or stereochemical variations. Strategies include:

- Hyphenated Techniques : LC-MS or GC-MS to detect low-concentration impurities .

- Reaction Monitoring : In-situ FTIR or H NMR to track intermediate formation.

- Crystallographic Validation : Compare SCXRD data across batches to confirm structural consistency .

Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, LUMO localization on the carbonyl carbon predicts susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.

- PubChem Data : Use canonical SMILES (e.g.,

ClC1=CC=CC(=N(O)Cl)C=C1) to model interactions in docking studies .

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor in medicinal chemistry?

- Methodological Answer :

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., VEGFR2) based on the compound’s chloro and benzimidoyl motifs .

- Assays : Conduct ATP-competitive inhibition assays (IC₅₀ measurements) using fluorescence polarization.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F) and compare inhibitory activity .

Q. What are the challenges in obtaining high-purity samples of this compound, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.